Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
Description
Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate (molecular formula: C₂₁H₁₇N₃O₄S, molecular weight: 407.44 g/mol) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core conjugated with a 4-ethoxyphenyl substituent at position 2 and a methyl benzoate group at position 4 via an (E)-configured methylidene bridge. Its structure has been confirmed by spectral analysis (¹H/¹³C NMR, LCMS) and computational methods, with a collision cross-section predicted using advanced cheminformatics tools .
Properties
CAS No. |
606962-72-5 |
|---|---|
Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H17N3O4S/c1-3-28-16-10-8-14(9-11-16)18-22-21-24(23-18)19(25)17(29-21)12-13-4-6-15(7-5-13)20(26)27-2/h4-12H,3H2,1-2H3/b17-12+ |
InChI Key |
QDFDEZZXUMKARJ-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate typically involves multiple steps:
Formation of the Thiazolo[3,2-B][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions to form the thiazole ring.
Substitution with Ethoxyphenyl Group:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolo[3,2-B][1,2,4]triazole core, potentially converting them to alcohols.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the thiazolo[3,2-B][1,2,4]triazole core.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The thiazolo[3,2-B][1,2,4]triazole core is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with various molecular targets. The thiazolo[3,2-B][1,2,4]triazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
The structural and functional diversity of thiazolo[3,2-b][1,2,4]triazol-6-one derivatives allows for systematic comparisons. Below is an analysis of key analogs, emphasizing substituent effects, physicochemical properties, and bioactivity.
Structural Variations and Physicochemical Properties
Table 1: Structural Comparison of Selected Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase solubility in polar solvents, while halogens (e.g., Cl) enhance reactivity and binding to hydrophobic targets .
- Stereochemistry : The (E)-configuration of the methylidene bridge is critical for planar molecular geometry, as seen in the target compound and analogs like (5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene) derivatives .
Table 2: Physical Properties and Yields of Selected Derivatives
Biological Activity
Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound with significant biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 366.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazolo-triazole framework allows it to bind to specific enzymes and receptors, potentially inhibiting their functions. This interaction can lead to various biological effects including:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The presence of the thiazole ring has been linked to enhanced antimicrobial activity against various pathogens.
Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM depending on the specific derivative and cell line used.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 10 |
| Triazole Derivative B | A549 | 15 |
| This compound | MCF-7 | 12 |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. In vitro studies indicated that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Activity :
- In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-triazole derivatives and evaluated their anticancer potential. Among them, this compound exhibited the most potent activity against the MCF-7 cell line.
-
Case Study on Antimicrobial Efficacy :
- A research team investigated the antimicrobial properties of various thiazole derivatives. They found that this compound was effective against both Staphylococcus aureus and Escherichia coli in disk diffusion assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
